Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
CAS No.:
Cat. No.: VC20320124
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO4 |
|---|---|
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | methyl 4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate |
| Standard InChI | InChI=1S/C18H19NO4/c1-22-17(21)14-13-7-9-18(23-13)11-19(16(20)15(14)18)10-8-12-5-3-2-4-6-12/h2-7,9,13-15H,8,10-11H2,1H3 |
| Standard InChI Key | DOEYEWKFJDCWRZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2C=CC3(C1C(=O)N(C3)CCC4=CC=CC=C4)O2 |
Introduction
Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate is a complex organic compound featuring an epoxyisoindole core. This compound is of interest in various scientific research fields due to its unique chemical structure and potential applications in organic synthesis and biological studies.
Synthesis Methods
The synthesis of Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate involves several key steps:
-
Preparation of the Epoxyisoindole Core: This step often requires specific reagents and conditions to form the epoxyisoindole ring system.
-
Introduction of the Phenylethyl Group: This typically involves a reaction that attaches the phenylethyl moiety to the epoxyisoindole core.
-
Introduction of the Methyl Ester Functionality: This step involves esterification reactions to add the methyl ester group.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure to create derivatives with different properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups or modifies existing ones | Potassium permanganate |
| Reduction | Alters the oxidation state of the compound | Lithium aluminum hydride |
| Substitution | Replaces one functional group with another | Nucleophiles |
Research Applications
Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate has applications in:
-
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
-
Biology: Its unique structure makes it suitable for studying biological interactions at the molecular level.
-
Industry: Involved in the development of new materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume